![molecular formula C9H7ClS B1314360 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene CAS No. 17277-23-5](/img/structure/B1314360.png)

1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

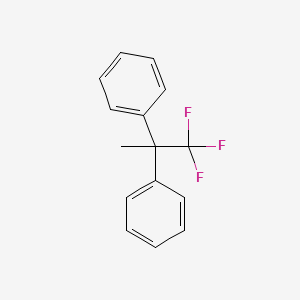

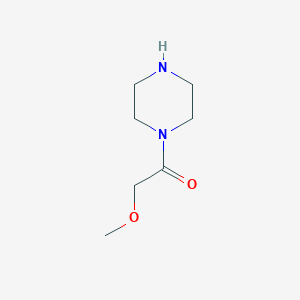

Molecular Structure Analysis

The molecular structure of 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene is complex. The InChI Code for a similar compound, 1-chloro-4- (2-propynyloxy)benzene, is 1S/C9H7ClO/c1-2-7-11-9-5-3-8 (10)4-6-9/h1,3-6H,7H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene include a molecular weight of 166.61, a storage temperature of 4 degrees Celsius, and a liquid physical form .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

One of the primary applications of derivatives similar to 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene is in the synthesis of compounds with potential antimicrobial activity. For instance, derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. This research avenue explores the compound's utility as a precursor in creating substances that could combat microbial infections effectively (Naganagowda & Petsom, 2011).

Reaction with Amines

Another significant application is the compound's reaction with amines to form new chemical structures. This process has been investigated for creating sulfonyl and sulfinyl benzene derivatives through reactions that demonstrate the compound's versatility as a building block in organic synthesis (Smolobochkin et al., 2018).

Diels–Alder Cycloaddition Reactions

The compound has also found use in Diels–Alder cycloaddition reactions, a cornerstone of synthetic organic chemistry. This application leverages the compound's reactivity towards constructing cyclic structures, crucial in developing pharmaceuticals and materials science (Sridhar, Krishna, & Rao, 2000).

One-pot Synthesis of Indoles

Exploring the compound's potential further, research has demonstrated its utility in the one-pot synthesis of indoles, highlighting its role in creating heterocyclic compounds that are prevalent in many drugs and natural products. This synthesis pathway underscores the compound's value in streamlining chemical syntheses and enhancing efficiency (Kobayashi, Kobayashi, & Ezaki, 2013).

Catalytic Properties of Palladacycles

Lastly, the synthesis of sulfur-containing palladacycles from derivatives showcases the compound's role in catalysis. These catalytic complexes are important for facilitating various chemical reactions, including cross-coupling reactions that are pivotal in the production of complex organic molecules (Dupont et al., 2001).

Safety And Hazards

The safety information for 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene indicates that it is a dangerous compound. The hazard statements include H315, H318, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

1-chloro-4-prop-2-ynylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClS/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHLEXXFLYJLEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520897 |

Source

|

| Record name | 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene | |

CAS RN |

17277-23-5 |

Source

|

| Record name | 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)